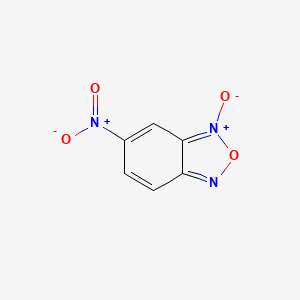

2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide

Description

Significance of Benzofuroxan (B160326) Scaffolds in Heterocyclic Chemistry

Benzofuroxan scaffolds are of considerable significance in heterocyclic chemistry due to their versatile applications in medicinal chemistry, materials science, and organic synthesis. nih.govchemimpex.com Their synthetic potential is enhanced by the relative ease with which various pharmacophore groups can be introduced into their structure while retaining the core furoxan ring. nih.gov

In medicinal chemistry , benzofuroxan derivatives have been extensively studied for a wide array of biological activities. nih.govbenthamdirect.com These compounds are recognized as thiol-dependent nitric oxide (NO) donors, which is a key mechanism behind many of their pharmacological effects. nih.govnih.gov The slow release of NO gives them a longer duration of action compared to other NO donors. nih.gov This property is linked to their use as vasodilators and antithrombotic agents. nih.gov Furthermore, various derivatives have demonstrated potent antimicrobial, anti-parasitic, anticancer, and anti-inflammatory properties. nih.govbenthamdirect.comnih.gov The introduction of benzofuroxan fragments into other pharmacologically active molecules has been shown to increase biological activity or decrease toxicity. mdpi.com

In materials science , the benzofuroxan structure is a precursor for advanced materials. chemimpex.com Its electron-accepting nature makes it a useful intermediate in the synthesis of organic compounds for applications such as organic light-emitting diodes (OLEDs) and sensors, where it can improve charge transport and device efficiency. chemimpex.com Additionally, certain benzofuroxan derivatives are explored as high-energy density materials (HEDMs) due to their high density, thermal stability, and positive oxygen balance upon substitution with explosophores like nitro groups. researchgate.netresearchgate.net

The table below summarizes the key areas where benzofuroxan scaffolds have a significant impact.

| Field | Significance of Benzofuroxan Scaffolds | Key Applications |

| Medicinal Chemistry | Serve as NO-releasing prodrugs with a wide range of biological activities. nih.govbenthamdirect.comnih.gov | Anticancer, antimicrobial, anti-inflammatory, vasodilator, and anti-tuberculosis agents. nih.govnewtbdrugs.org |

| Materials Science | Act as precursors and building blocks for advanced functional materials. chemimpex.comresearchgate.net | Organic electronics (OLEDs, sensors), high-energy materials, and polymers. chemimpex.comresearchgate.net |

| Organic Synthesis | Versatile intermediates for the synthesis of numerous other heterocyclic compounds. nih.govbenthamdirect.com | Development of novel molecular structures and hybrid molecules. nih.govnih.gov |

| Agricultural Chemistry | Exhibit fungicidal properties against various plant pathogens. nih.govnih.gov | Development of new fungicides. nih.gov |

Historical Context and Structural Evolution of Benzofuroxans

The history of the parent furoxan ring system dates back to the 19th century, with the first synthesis of a furoxan derivative reported by Kekulé in 1857, even before he proposed the structure of benzene (B151609). rsc.org However, the correct structure of the furoxan ring was not firmly established until much later. rsc.org

The structural elucidation of benzofuroxans has also been a subject of considerable study. For many years, benzofuroxans were believed to possess a static molecular structure consisting of a benzene ring fused to a five-membered 1,2,5-oxadiazole N-oxide ring. nih.gov However, modern research has revealed a more dynamic picture. It is now understood that benzofuroxan and its derivatives can exist as a mixture of two rapidly interconverting, non-symmetric bicyclic tautomers: the N-1-oxide and the N-3-oxide. nih.gov This isomerization is proposed to occur through a transient, open-chain dinitrosobenzene intermediate. nih.govrsc.org This dynamic equilibrium, known as valence tautomerism, is a key feature of benzofuroxan chemistry and influences the spectroscopic properties and reactivity of these compounds. nih.govnih.gov At room temperature, NMR spectra often show broadened signals due to this rapid exchange, while at lower temperatures, the individual non-symmetric forms can sometimes be observed. nih.gov

Overview of Advanced Research Trends in Benzofuroxan Derivatives

Current research into benzofuroxan derivatives is vibrant and expanding into several advanced areas, driven by their unique chemical properties and biological activities.

A prominent trend is the development of hybrid molecules . This strategy involves chemically linking a benzofuroxan moiety, acting as an NO-donor, to another established pharmacophore. nih.govnih.gov The goal is to create a single chemical entity with enhanced therapeutic properties, potentially targeting multiple biological pathways or improving the characteristics of the original drug. nih.govnih.gov This approach has been used to develop novel anticancer agents, anti-ulcer drugs, and cardiovascular medicines. nih.govbenthamdirect.com

In oncology , nitrobenzofuroxans continue to be a major focus. nih.gov The presence of electron-withdrawing nitro groups has been shown to positively contribute to their cytotoxicity against tumor cells. nih.gov The antitumor effect is often linked to their ability to induce DNA damage and inhibit DNA synthesis. nih.gov Research is focused on synthesizing new derivatives with improved selectivity for cancer cells and lower toxicity toward normal cells. mdpi.com

The fight against infectious diseases is another key area. Benzofuroxan derivatives have shown significant potential as antitubercular agents, with some compounds demonstrating high efficacy against multidrug-resistant strains of M. tuberculosis in both in vitro and in vivo models. newtbdrugs.orgresearchgate.net Their mechanism of action in this context is under investigation, with some studies suggesting they may inhibit essential processes like protein translation. newtbdrugs.org

In the field of energetic materials , research is focused on synthesizing new benzofuroxan derivatives with multiple nitro groups and other explosophores to create compounds with high density, good thermal stability, and superior energetic performance for both military and civilian applications. researchgate.netbibliotekanauki.pl

The table below details some of the advanced research trends for benzofuroxan derivatives.

| Research Trend | Description | Recent Findings & Applications |

| Hybrid Molecules | Covalent linking of a benzofuroxan scaffold with other known pharmacophores. nih.gov | Creation of dual-action drugs; enhanced efficacy and reduced toxicity in anticancer and cardiovascular agents. nih.govmdpi.com |

| Anticancer Agents | Synthesis and evaluation of nitro-substituted benzofuroxans for improved cytotoxic activity and selectivity. nih.govnih.gov | Derivatives induce apoptosis in cancer cells via DNA damage and inhibition of signaling pathways. nih.govmdpi.com |

| Antitubercular Drugs | Development of derivatives with potent activity against resistant strains of M. tuberculosis. newtbdrugs.orgresearchgate.net | Identification of lead compounds that can reduce bacterial load to undetectable levels in animal models. newtbdrugs.org |

| High-Energy Materials | Design of highly nitrated benzofuroxans to serve as dense and stable energetic compounds. researchgate.netresearchgate.net | Synthesis of materials with energetic performance comparable to well-known explosives. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O4/c10-8(11)4-1-2-5-6(3-4)9(12)13-7-5/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJXIOCJWZTHSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NO[N+](=C2C=C1[N+](=O)[O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345159 | |

| Record name | 2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3702-88-3 | |

| Record name | 2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies Towards 2,1,3 Benzoxadiazole, 5 Nitro , 3 Oxide and Its Derivatives

General Methodologies for Furoxan Ring Formation

The construction of the furoxan (1,2,5-oxadiazole-2-oxide) ring is a pivotal step in the synthesis of benzofuroxan (B160326) derivatives. nih.gov The inherent asymmetry and potential instability of the furoxan ring have led to the development of diverse synthetic strategies. nih.govrsc.orgrsc.org These can be broadly categorized into conventional approaches that build the ring from appropriately substituted precursors and modern strategies that modify a pre-existing furoxan core.

Post-Ring Introduction of Substituents (PRIS) Strategy for Furoxan Synthesis

The Post-Ring Introduction of Substituents (PRIS) strategy has emerged as a powerful alternative to conventional methods for synthesizing furoxan derivatives. rsc.orgrsc.org This approach circumvents the challenges associated with the lability of the furoxan ring under various reaction conditions by performing bond-forming reactions directly on the heterocyclic core. rsc.orgrsc.org The PRIS strategy allows for a more direct and versatile synthesis of target molecules compared to methods that require the pre-installation of substituents on the ring precursors. rsc.orgrsc.org This methodology has expanded the accessible chemical space for furoxan chemistry, enabling the introduction of various functional groups that would be incompatible with traditional ring-formation conditions. rsc.org

Conventional Synthetic Approaches Utilizing Ring Precursors

Conventional methods for constructing the furoxan ring rely on the cyclization of linear precursors. For benzofuroxans, the synthesis is typically achieved through one of three primary oxidative routes. nih.gov A common and useful method involves the oxidative cyclization of 2-nitroanilines. rsc.org Other established methodologies for forming the general furoxan ring include:

Cyclization of nitrile oxides. rsc.org

Oxidation of ortho-nitro and amino groups. rsc.org

Denitrification of ortho-nitro and azide (B81097) groups. rsc.org

Condensation of chloroxime. rsc.org

Dehydrogenation of two ortho-oxime groups. rsc.org

Oxidation of a carbon-carbon double bond adjacent to a benzene (B151609) ring. rsc.org

Dehydration of ortho-nitro and oxime groups. rsc.org

While effective, these methods can be limited by the availability of starting materials and the stability of the precursors. nih.gov

Synthesis of Halogenated Nitrobenzofuroxan (B1678960) Precursors

Halogenated nitrobenzofuroxans are crucial intermediates in the synthesis of many functionalized derivatives due to their high reactivity towards nucleophilic substitution. The strategic placement of halogen and nitro groups activates the aromatic ring, facilitating the introduction of a wide array of substituents.

Preparation of 4,6-Dichloro-5-nitrobenzofuroxan

4,6-Dichloro-5-nitrobenzofuroxan is a highly valuable chemical platform for synthesizing benzofuroxan derivatives. nih.gov Its structure has been confirmed by X-ray analysis, which revealed that it can exist in two different polymorphic forms depending on the solvent used for crystallization. nih.gov Crystallization from a chloroform/hexane mixture yields a triclinic polymorph, while an orthorhombic form is obtained from acetone (B3395972)/pentane. nih.gov The presence of the two chlorine atoms and the nitro group influences the geometry and electronic properties of the molecule, significantly impacting its reactivity. nih.gov

Synthetic Routes to Dinitrobenzofuroxans, e.g., 5,6-Dinitrobenzofuroxan

Dinitrobenzofuroxans are another important class of precursors. The synthesis of 5,6-dinitrobenzofuroxan (5,6-DNBF) can be accomplished via a three-step reaction sequence starting from 3-nitroaniline (B104315). researchgate.net This involves the diazotization of 3-nitroaniline to form 1-azido-3-nitrobenzene (B75478) as a key intermediate. researchgate.net

An alternative approach is the nitration of benzofuroxan using a mixture of nitric and sulfuric acids, which primarily yields 4,6-dinitrobenzofuroxan (4,6-DNBF). dtic.mil This method is reported to be straightforward and provides consistent yields. dtic.mil While there have been reports suggesting the co-production of the 5,6-DNBF isomer during this reaction, other studies have not detected its presence. dtic.mil

Derivatization via Nucleophilic Substitution on 2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide Related Structures

The high electrophilicity of the benzofuroxan ring system, particularly when substituted with electron-withdrawing groups like halogens and nitro groups, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net This reactivity is a cornerstone for the derivatization of these heterocycles.

The high reactivity of benzofuroxan derivatives in nucleophilic substitution reactions is attributed to two main factors: the strong electron-withdrawing capacity of the fused furoxan ring and the reduced aromatic character of the benzofuroxan system. acs.org 4,6-Dichloro-5-nitrobenzofuroxan serves as an excellent substrate for these reactions, reacting readily with a variety of nucleophiles. nih.gov Studies have shown that it undergoes selective substitution of the chlorine atom at the C4 position with various nitrogen nucleophiles, including aliphatic and aromatic amines. nih.govacs.orgresearchgate.net

Similarly, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) is a versatile compound that easily reacts with primary and secondary amines, as well as other nucleophiles, to yield fluorescent derivatives. researchgate.netmdpi.com This reaction is a rapid and high-yielding nucleophilic substitution. mdpi.com

| Substrate | Nucleophile | Solvent | Product Description | Reference |

|---|---|---|---|---|

| 4,6-Dichloro-5-nitrobenzofuroxan | Aliphatic Amines (various) | Methanol, Toluene | Selective monosubstitution at C4 | acs.org |

| 4,6-Dichloro-5-nitrobenzofuroxan | Anilines (various) | Methanol, Toluene | Selective monosubstitution at C4 | acs.org |

| 4,6-Dichloro-5-nitrobenzofuroxan | 2-Morpholinoethanamine | - | Formation of water-soluble salts | researchgate.net |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Furfurylamine | Dichloromethane | Intensely colored and fluorescent derivative | mdpi.com |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Adamantylamine | Dichloromethane | Intensely colored and fluorescent derivative | mdpi.com |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Ethyl (p-amino) benzoate | Ethanol (B145695) | Ethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate | anjs.edu.iqanjs.edu.iq |

Aromatic Nucleophilic Substitution (SNAr) with Amines

Nucleophilic aromatic substitution (SNAr) is a primary strategy for the synthesis of amino-substituted benzofuroxans. rsc.org This reaction mechanism is effective when an aromatic ring is rendered electron-deficient, a condition met in nitrobenzofuroxans due to the strong electron-withdrawing nature of the nitro group. rsc.orgnih.gov The presence of a suitable leaving group, typically a halide, on the ring is also a prerequisite for the reaction to proceed. researchgate.net The SNAr reaction occurs via a stepwise addition-elimination sequence, beginning with the attack of a nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. rsc.orgnih.gov This intermediate is stabilized by the resonance delocalization of the negative charge, particularly by the ortho- or para-positioned nitro group. researchgate.net The subsequent loss of the leaving group restores the aromaticity of the ring, yielding the substituted product. rsc.org

This methodology has been employed to synthesize a wide array of benzofuroxan derivatives by reacting substituted benzofuroxans with various amines. For instance, a series of amine-containing benzofuroxans were prepared through the substitution of a chlorine atom in 4,6-dichloro-5-nitrobenzofuroxan with different aliphatic and aromatic amines. nih.gov Similarly, novel hybrid compounds have been synthesized via the SNAr reaction between 7-chloro-4,6-dinitrobenzofuroxan and 2-aminothiazole (B372263) derivatives. researchgate.netrsc.org In this case, an excess of the 2-aminothiazole is used to neutralize the hydrogen chloride formed during the reaction. rsc.org The reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with ethyl p-aminobenzoate in refluxing ethanol is another example of this synthetic approach. mdpi.com

| Benzofuroxan Substrate | Amine Nucleophile | Reaction Conditions | Product Type |

|---|---|---|---|

| 4,6-dichloro-5-nitrobenzofuroxan | Various aliphatic and aromatic amines | Not specified | Amine-substituted benzofuroxans |

| 7-chloro-4,6-dinitrobenzofuroxan | 2-aminothiazole derivatives | Chloroform or CH2Cl2, room temperature | Benzofuroxan-aminothiazole hybrids |

| 4-chloro-7-nitro-2,1,3-benzoxadiazole | Ethyl p-aminobenzoate | Absolute ethanol, reflux (12 hrs) | Ethyl-4-(7-nitro-2,1,3-benzoxadiazole-4-yl)aminobenzoate |

Synthesis of Amino Acid Derivatives of Benzofuroxan

The conjugation of amino acids to the benzofuroxan scaffold has been achieved through nucleophilic substitution reactions. A general procedure involves the reaction of a benzofuroxan, such as 4-chloro-5-nitrobenzo[c] rsc.orgoxadiazole N1-oxide, with an amino acid in the presence of a base.

The synthesis is typically carried out by dissolving the benzofuroxan, the respective amino acid, and sodium bicarbonate in methanol. The reaction mixture is stirred at an elevated temperature (e.g., 60°C) for several hours. After the reaction is complete, the mixture is worked up by dilution with water and extraction with an organic solvent like ethyl acetate. The desired amino acid derivatives are then purified using column chromatography. This method has been successfully applied to a range of amino acids, yielding the corresponding derivatives as oils or powders.

| Amino Acid | Benzofuroxan Substrate | Yield (%) | Product Description |

|---|---|---|---|

| Valine | 4-chloro-5-nitrobenzo[c] rsc.orgoxadiazole N1-oxide | 70.6 | Orange oil |

| Leucine | 4-chloro-5-nitrobenzo[c] rsc.orgoxadiazole N1-oxide | 88.6 | Orange viscous oil |

| Isoleucine | 4-chloro-5-nitrobenzo[c] rsc.orgoxadiazole N1-oxide | 62.9 | Orange viscous oil |

| Phenylalanine | 4-chloro-5-nitrobenzo[c] rsc.orgoxadiazole N1-oxide | 81.7 | Wine-colored powder |

| Tyrosine | 4-chloro-5-nitrobenzo[c] rsc.orgoxadiazole N1-oxide | 56.8 | Wine-colored powder |

Formation of Water-Soluble Salts of Benzofuroxans

To enhance the aqueous solubility of benzofuroxan derivatives, which is often a desirable property for biological applications, they can be converted into water-soluble salts. A series of these salts has been synthesized from 4,6-dichloro-5-nitrobenzofuroxan. nih.gov The synthesis is a two-stage process.

In the first stage, an aromatic nucleophilic substitution reaction is performed between 4,6-dichloro-5-nitrobenzofuroxan and various aromatic amines as nucleophiles. nih.gov This step yields amine-containing benzofuroxan intermediates. In the subsequent stage, these intermediates are treated with an acid, such as hydrochloric acid, to form the corresponding water-soluble salts. The reaction progress and purity of the products are monitored using thin-layer chromatography (TLC).

| Benzofuroxan Precursor | Amine Reagent | Salt Formation | Resulting Product |

|---|---|---|---|

| 4,6-dichloro-5-nitrobenzofuroxan | Various aromatic amines | Treatment with HCl | Water-soluble benzofuroxan salts |

| 4,6-dichloro-5-nitrobenzofuroxan | 2-morpholinoethanamine | Treatment with HCl | Water-soluble salt of the mono-substituted product |

Carbon-Carbon Bond-Forming Reactions on the Furoxan Ring System

Direct carbon-carbon bond formation on a pre-formed furoxan ring is a convergent synthetic strategy that allows for the late-stage introduction of carbon substituents. This "post-ring introduction of substituents" (PRIS) approach is often more direct than conventional methods that require the installation of substituents on precursors before the furoxan ring is formed. The development of such reactions has expanded the synthetic accessibility of a wide spectrum of carbon-substituted furoxans.

Alkynylation and Other C-C Coupling Reactions

A significant advancement in C-C bond formation on the furoxan ring has been the development of a direct alkynylation method. This reaction involves the nucleophilic aromatic substitution (SNAr) of 4-nitrofuroxans with alkynyl lithium reagents. The reaction proceeds in high yields and provides a practical route to both regioisomers of alkynyl furoxans.

The proposed mechanism involves the nucleophilic attack of the alkynyl anion at the C4 position of the 4-nitrofuroxan to form a Meisenheimer complex. Subsequent denitration of this intermediate leads to the stereospecific formation of the 4-alkynyl furoxan. This method is general and applicable to 4-nitrofuroxans bearing both stabilizing and non-stabilizing substituents at the 3-position. The versatility of the alkyne group allows for further derivatization, making this a convergent approach to a broad range of carbon-substituted furoxans.

| 4-Nitro-furoxan Substrate (R1 group) | Alkynyl Lithium Reagent (R2 group) | Yield of 4-Alkynyl Furoxan (%) |

|---|---|---|

| Phenyl | Phenyl | 93 |

| Phenyl | 4-Methoxyphenyl | 94 |

| Phenyl | 4-(Trifluoromethyl)phenyl | 90 |

| Phenyl | Thiophen-2-yl | 85 |

| Phenyl | Cyclohex-1-en-1-yl | 76 |

| Phenyl | Trimethylsilyl | 99 |

| 4-Methoxyphenyl | Phenyl | 85 |

| 4-Chlorophenyl | Phenyl | 96 |

| Methyl | Phenyl | 99 |

Radical Functionalization of Furoxan Rings

In addition to nucleophilic substitutions, radical-involved methods have been developed for the functionalization of the furoxan ring. These reactions allow for the introduction of alkyl and aryl substituents. Carbon radicals can react with 3-sulfonylfuroxan to install alkyl groups onto the ring. In these reactions, common functional groups like carboxylic acids or C–H bonds can act as the source of the radicals.

For direct arylation, a combination of potassium aryltrifluoroborates and a persulfate oxidant is used to generate aryl radicals, which then add to the furoxan ring. The yields for this arylation method are reported as moderate, which is attributed to the relatively slow reaction of the sterically bulky aryl radical with the furoxan ring, a process that competes with the decomposition of the radical itself. This "furoxanization" of prevalent functional groups, followed by potential ring-opening, represents a "build-and-scrap" strategy that could be valuable in medicinal chemistry for creating structural diversity.

Chemical Reactivity and Mechanistic Investigations of 2,1,3 Benzoxadiazole, 5 Nitro , 3 Oxide Derivatives

Nucleophilic Reactivity of Benzofuroxan (B160326) Derivatives

Benzofuroxan derivatives, including 5-nitro-2,1,3-benzoxadiazole, 3-oxide, exhibit a pronounced reactivity towards nucleophiles. researchgate.net This high susceptibility to nucleophilic attack is primarily attributed to two key electronic and structural features: the potent electron-withdrawing nature of the fused furoxan ring and the consequently low aromatic character of the carbocyclic (benzene) portion of the molecule. researchgate.netmdpi.com

The condensed furoxan ring acts as a strong electron-withdrawing group, significantly reducing the electron density of the attached benzene (B151609) ring. mdpi.com This effect is particularly notable in nitro-substituted benzofuroxans, where the combined electron-withdrawing power of the furoxan and nitro groups renders the carbocyclic ring highly electrophilic and thus, exceptionally reactive. nih.govnih.gov This heightened electrophilicity makes the carbon atoms of the benzene ring prime targets for attack by electron-rich nucleophiles.

Furthermore, computational studies, such as DFT calculations, have confirmed that the fusion of the furoxan ring alters the aromaticity of the carbocyclic frame. mdpi.com This reduction in aromatic character means that the energetic barrier to disrupt the π-electron system during the formation of an intermediate complex is lower than in a typical aromatic compound. The system does not need to overcome a large aromatic stabilization energy, facilitating the addition of a nucleophile to the ring. mdpi.commdpi.com

A significant characteristic of nucleophilic substitution reactions involving substituted benzofuroxans is their high regioselectivity. In many cases, nucleophilic attack occurs preferentially at a specific carbon atom. A well-documented example is the reaction of 4,6-dichloro-5-nitrobenzofuroxan with various aromatic and aliphatic amines. nih.govmdpi.com In these reactions, substitution occurs exclusively at the C4 position, regardless of the reaction conditions or the nature of the amine nucleophile. mdpi.commdpi.com

The underlying reason for this pronounced regioselectivity can be explained by the electronic properties of the substrate. Quantum chemical calculations of Mulliken partial charges on the carbon atoms of 4,6-dichloro-5-nitrobenzofuroxan reveal that the C4 carbon atom bears the largest positive charge (2.01 au) compared to the C6 carbon (1.53 au). mdpi.com This greater positive charge indicates that the C4 position is the most electrophilic site in the molecule, making it the most favorable location for nucleophilic attack. mdpi.com The formation of the 4-substituted isomer is favored both by its greater thermodynamic stability and a lower activation energy barrier for its formation. mdpi.com This selective reactivity is a key feature in the synthetic application of these compounds. nih.gov

Nucleophilic aromatic substitution (SNA_r) reactions on highly electron-deficient heteroaromatic substrates like nitrobenzofuroxans typically proceed through a two-step addition-elimination mechanism. mdpi.comresearchgate.netnih.gov The initial step involves the attack of the nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or σ-adduct. wikipedia.orgyoutube.comhud.ac.uk In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored. mdpi.com

The exceptional electrophilicity of certain benzofuroxan derivatives, such as 4,6-dinitrobenzofuroxan (DNBF), allows for the formation of remarkably stable Meisenheimer complexes. nih.govwikipedia.org These intermediates are often stable enough to be isolated and characterized. wikipedia.org The formation of these adducts has been studied extensively. For instance, in aqueous solution, 4,6-dinitrobenzofuroxan reacts with water to form a very stable Meisenheimer-type adduct. documentsdelivered.comacs.org The reaction involves the attack of a water molecule or a hydroxide (B78521) ion on the substrate, a process that has been thoroughly investigated through kinetic studies. documentsdelivered.comacs.org The stability of these intermediates provides strong evidence for the stepwise mechanism of nucleophilic aromatic substitution in this class of compounds.

Kinetic studies provide quantitative insight into the reactivity of benzofuroxan derivatives and the influence of substituents on the reaction rates. The rates of nucleophilic substitution reactions are significantly affected by the electronic nature of the substituents on the benzofuroxan core. Studies on the reaction of various substituted benzofuroxans with 2-acetylthiophene (B1664040) show that electron-withdrawing groups increase the reaction rate. ufms.brdoaj.org

A linear relationship is observed when plotting the logarithm of the rate constants against the Hammett substituent constant (σ), indicating a positive effect for electron-withdrawing substituents. ufms.brdoaj.org This confirms that substituents that enhance the electrophilicity of the benzofuroxan ring accelerate the nucleophilic attack.

| Benzofuroxan Derivative | Substituent(s) | Rate Constant (k) min⁻¹ |

| Benzofuroxan | None | 3.32 x 10⁻³ |

| 4-Nitrobenzofuroxan | 4-NO₂ | 3.48 x 10⁻³ |

| 5-Chlorobenzofuroxan | 5-Cl | 4.24 x 10⁻³ |

| 5-Methylbenzofuroxan | 5-CH₃ | 8.03 x 10⁻³ |

| 4,6-Dinitrobenzofuroxan | 4,6-(NO₂)₂ | 9.41 x 10⁻³ |

| Table based on data for the reaction with 2-acetylthiophene. ufms.brdoaj.org |

Kinetic investigations of Meisenheimer complex formation and decomposition have also been performed. For example, the reaction of 4,6-dinitrobenzofuroxan in aqueous solution shows that the formation of the adduct can arise from the attack of either a water molecule at lower pH or a hydroxide ion at higher pH. documentsdelivered.com These studies have determined the thermodynamic and kinetic parameters for the various reaction pathways, including the observation of general acid and base catalysis. documentsdelivered.com

Molecular Rearrangements and Tautomerism

Besides their reactivity towards nucleophiles, substituted benzofuroxans are known to undergo characteristic molecular rearrangements. One of the most significant is the Boulton-Katritzky rearrangement (BKR). nih.govrsc.org This rearrangement is a thermal or acid/base-catalyzed isomerization of heterocyclic compounds. researchgate.netnih.govorganic-chemistry.org

In the context of nitrobenzofuroxans, the BKR of 4-nitrobenzofuroxan is considered a prototype reaction for this class of molecular rearrangements. nih.govrsc.org The rearrangement can compete with other dynamic processes, such as the N-1-oxide/N-3-oxide tautomerism that is characteristic of the benzofuroxan ring system. nih.govrsc.org The direction and feasibility of the Boulton-Katritzky rearrangement often depend on the nature and position of the substituents on the carbocyclic ring. nih.govrsc.org Mechanistic studies have been conducted to understand the reaction pathway of the BKR, which involves a sequence of ring-opening and ring-closing steps to yield an isomeric heterocyclic structure. researchgate.net

N-1-oxide/N-3-oxide Tautomerism and Furoxan Ring Isomerization

The furoxan ring system in benzofuroxans, including the 5-nitro derivative, is subject to a dynamic equilibrium between two tautomeric forms: the N-1-oxide and the N-3-oxide. This tautomerism is a rapid process at room temperature and is fundamental to the understanding of the reactivity of these compounds. The isomerization is believed to proceed through a transient, high-energy intermediate, a 1,2-dinitrosoarene species, formed by the reversible opening of the furoxan ring.

Spectroscopic evidence for the existence of the 1,2-dinitrosoarene intermediate has been obtained through techniques such as the photolysis of benzofuroxan in argon matrices at low temperatures (14 K). While direct observation of the 1,2-dinitroso intermediate of 5-nitro-2,1,3-benzoxadiazole, 3-oxide under normal conditions is challenging due to its fleeting nature, its formation is inferred from the products of various reactions.

The formation of the furoxan ring itself often involves the cyclization of a nitrile oxide intermediate. For instance, a plausible mechanism for the formation of a furoxan ring from a dinitromethyl group involves the release of a molecule of nitric acid to form an unstable nitrile oxide and its dipole isomer, which then cyclize. rsc.org

In asymmetrically substituted benzofuroxans, the position of the N-oxide tautomeric equilibrium can be influenced by the electronic and steric nature of the substituents. For instance, in the case of 7-chloro-4,6-dinitrobenzofuroxan, computational studies have been employed to elucidate the tautomeric composition, which is crucial for understanding its reactivity. The study of the N-1-oxide/N-3-oxide tautomerism is often intertwined with investigations into other rearrangements, such as the Boulton-Katritzky rearrangement. rsc.org

Influence of Substituents on Rearrangement Pathways

The presence and position of substituents on the benzofuroxan ring system can significantly direct the course of chemical rearrangements. The Boulton-Katritzky rearrangement, a well-documented isomerization of five-membered heterocyclic systems, is a key reaction pathway for substituted benzofuroxans and can compete with the N-1-oxide/N-3-oxide tautomerism. The direction of this rearrangement is notably dependent on the nature of the substituent at the 5- or 7-position. rsc.org

For example, the rearrangement of 7-anilino-4-nitrobenzofuroxan to the sterically more hindered 5-anilino-4-nitrobenzofuroxan upon heating is an exception to the typical Boulton-Katritzky rearrangement and is rationalized by the influence of hydrogen bonding. In contrast, the equilibrium between 7-dimethylamino-4-nitro- and 4-dimethylamino-7-nitro-benzofuroxan is slow enough at 33°C to be distinguished by 1H NMR spectroscopy.

In the case of 5-hydroxy-4-nitrobenzofuroxan in a basic aqueous solution, a normal Boulton-Katritzky rearrangement occurs to yield 7-hydroxy-4-nitrobenzofuroxan. The outcome of these rearrangements is often determined by a delicate balance of electrostatic and steric interactions in both the reactant and the product. cdnsciencepub.com

The following table summarizes the observed rearrangement pathways for some substituted nitrobenzofuroxans:

| Starting Compound | Conditions | Product | Rearrangement Type |

| 7-Anilino-4-nitrobenzofuroxan | Heating | 5-Anilino-4-nitrobenzofuroxan | Retro-Boulton-Katritzky |

| 5-Hydroxy-4-nitrobenzofuroxan | Basic aqueous solution | 7-Hydroxy-4-nitrobenzofuroxan | Normal Boulton-Katritzky |

| 7-Dimethylamino-4-nitrobenzofuroxan | 33°C | 4-Dimethylamino-7-nitrobenzofuroxan (in equilibrium) | Tautomerism |

Other Significant Reactions

Beyond tautomerism and rearrangement, 5-nitro-2,1,3-benzoxadiazole, 3-oxide and its derivatives participate in a variety of other important chemical transformations.

Ring-Opening Reactions of Benzofuroxans

The furoxan ring of benzofuroxans can undergo cleavage under certain conditions to form o-dinitrosobenzene intermediates. This ring-opening can be initiated both thermally and photochemically. While this is a key step in the N-oxide tautomerism, the reactive dinitroso species can also be trapped by other molecules present in the reaction mixture, leading to the formation of new products. For instance, the reaction products of benzofuroxan with reagents like acetonylmethyl sulfide, p-anisyl azide (B81097), and diphenyldiazomethane have been explained by invoking the intermediacy of a 1,2-dinitrosoarene species. researchgate.net

Cycloaddition Reactions Involving Benzofuroxans

The electron-deficient nature of the benzene ring in nitro-substituted benzofuroxans, including 5-nitro-2,1,3-benzoxadiazole, 3-oxide, allows them to participate as dienophiles in Diels-Alder reactions. These [4+2] cycloaddition reactions provide a powerful tool for the synthesis of complex polycyclic heterocyclic systems. For example, nitro-substituted benzofuroxans have been shown to react with dienes to form adducts, although the intermediate o-bis-nitroso-benzene form could not be trapped by butadienes in these specific reactions. researchgate.net

Furthermore, the furoxan ring system itself can exhibit reactivity in cycloaddition reactions. There is evidence that the N3-C9-C8-N fragment of the annelated ring of some nitro-activated benzofuroxans can act as a heterodiene contributor in reactions with dienes like cyclohexadiene. researchgate.net

Reduction of Benzofuroxans to Benzofurazans

The N-oxide moiety of the furoxan ring can be deoxygenated to yield the corresponding benzofurazan (B1196253) (2,1,3-benzoxadiazole). This reduction is a synthetically useful transformation and is often employed to confirm the structure of benzofuroxan derivatives. The reduction of a furoxanyl (B1587844) to a furazanyl ring was instrumental in unambiguously assigning the structure of isomeric products in a study of the reaction between 7-chloro-4,6-dinitrobenzofuroxan and 2-aminothiazole (B372263) derivatives. rsc.org Common reagents for this deoxygenation include trivalent phosphorus compounds such as triethyl phosphite.

Theoretical and Computational Studies on 2,1,3 Benzoxadiazole, 5 Nitro , 3 Oxide

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations have been instrumental in understanding the electronic structure and reaction pathways of nitrobenzofuroxan (B1678960) derivatives. These methods allow for the detailed examination of transient species like intermediates and transition states.

Density Functional Theory (DFT) has been employed to investigate the nucleophilic substitution reactions of nitrobenzofuroxan systems. A detailed study on a closely related derivative, 4,6-dichloro-5-nitrobenzofuroxan, provides significant insights into the role of the fused furoxan ring and the nitro group in these reactions.

DFT calculations, utilizing the M06-2X functional and 6-311++G** basis set, confirm that the condensed furoxan ring alters the aromaticity of the carbocyclic ring. rsc.orgacs.org This effect, combined with the strong electron-withdrawing nature of the furoxan ring, enhances the electrophilicity of the benzene (B151609) portion of the molecule. rsc.org The calculations revealed that the reaction with amines proceeds via a "non-aromatic" nucleophilic substitution mechanism. acs.orgnih.gov The study showed a selective substitution of the chlorine atom at the C4 position. rsc.org

The presence of chlorine atoms was found to heavily influence the dihedral angle and rotational barrier of the nitro group. rsc.orgnih.gov This "secondary steric effect" can modulate the electron-withdrawing capability of the nitro group by forcing it out of the plane of the carbocyclic ring. dtic.mil Analysis of the bond lengths during the substitution process shows that the C4–C5 bond behaves more like an electron-poor olefin bond, which is activated by the pulling effect of the nitro group and the fused furoxan ring, thereby facilitating the nucleophilic attack. dtic.mil

The mechanism of nucleophilic substitution on 4,6-dichloro-5-nitrobenzofuroxan with pyrrolidine has been quantitatively described by calculating the reaction's energy profile. The reaction proceeds through a two-step process. The first, reversible step is the nucleophilic attack on the C4 carbon, leading to the formation of a Meisenheimer-like intermediate. rsc.org The second step involves the elimination of the chloride anion, which is facilitated by a concerted proton transfer to a second amine molecule. rsc.orgacs.org

DFT calculations determined the energy barrier for the initial nucleophilic attack to be 17.8 kcal/mol, which shows excellent agreement with the experimentally measured activation free energy of 17.7 kcal/mol. rsc.org The formation of the intermediate is a slightly endergonic process. The subsequent elimination of the leaving group involves a second transition state, leading to the final substitution product. rsc.org

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (4,6-dichloro-5-nitrobenzofuroxan + 2 Pyrrolidine) | 0.0 |

| 2 | Transition State 1 (TS1) | +17.8 |

| 3 | Intermediate Complex (IC) | +2.0 |

| 4 | Transition State 2 (TS2) | +14.6 |

| 5 | Products | -16.4 |

This interactive table summarizes the calculated relative energies for the reaction of 4,6-dichloro-5-nitrobenzofuroxan with pyrrolidine. rsc.org

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to explain and predict chemical reactivity. nih.gov The interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile is key to understanding reaction feasibility. researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, is inversely related to reactivity; a smaller gap indicates a more favorable interaction and a faster reaction. researchgate.net

FMO theory has been applied to rationalize the high reactivity of 4,6-dichloro-5-nitrobenzofuroxan towards nucleophiles. rsc.org The calculated HOMO-LUMO gap between the HOMO of the nucleophile (pyrrolidine) and the LUMO of the electrophile provides strong support for experimental observations. rsc.org The smaller energy gap for 4,6-dichloro-5-nitrobenzofuroxan compared to a less reactive analogue, 1,3-dichloro-2-nitrobenzene, is consistent with its higher reactivity. rsc.org

| Electrophile | Nucleophile | HOMO-LUMO Gap (eV) | Experimental Reactivity |

| 4,6-dichloro-5-nitrobenzofuroxan | Pyrrolidine | 5.48 | High |

| 2,4-dinitrochlorobenzene | Pyrrolidine | 5.89 | High |

| 1,3-dichloro-2-nitrobenzene | Pyrrolidine | 6.61 | Low |

This interactive table presents the calculated HOMO-LUMO gaps which correlate with the observed experimental reactivity of different electrophiles with pyrrolidine. rsc.org

Computational Analysis of Molecular Rearrangements and Tautomerism

Benzofuroxan (B160326) derivatives are known to undergo characteristic rearrangements and exist in tautomeric forms. Computational studies have been vital in mapping the potential energy surfaces for these transformations and clarifying the underlying mechanisms.

The Boulton-Katritzky rearrangement is a characteristic thermal isomerization of many heterocyclic systems, including nitrobenzofuroxans. rsc.org This rearrangement in 4-nitrobenzofuroxan (an isomer of the title compound) can be considered a prototype reaction for this class of molecular transformations. rsc.org Detailed ab initio and DFT studies have been conducted to investigate the mechanism of this rearrangement. acs.org

Calculations at various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4(SDQ)), and DFT (B3-LYP, BH&H-LYP), with further energy refinements using coupled-cluster theory (CCSD and CCSD(T)), have been performed. acs.org These studies consistently indicate that the rearrangement proceeds via a one-step mechanism through a single transition state, rather than a multi-step pathway involving discrete intermediates. acs.org Electron correlation effects were found to be extremely important for accurately describing both the geometries and the relative energies of the species involved. acs.org In some systems, the Boulton-Katritzky rearrangement can compete with N-1-oxide/N-3-oxide tautomerism, and the preferred pathway can depend on the substitution pattern of the benzofuroxan ring. rsc.org

The energetic landscape of the Boulton-Katritzky rearrangement of 4-nitrobenzofuroxan has been computationally explored to understand the factors governing the reaction rate. The activation energy, which is the energy difference between the reactant and the transition state, is the primary determinant of the rate constant.

A comprehensive computational study identified two potential reaction paths for the rearrangement and calculated their respective energy barriers. acs.org The calculations showed that one path is significantly favored over the other. The more favorable pathway has a calculated activation barrier of approximately 30 kcal/mol at the highly accurate CCSD(T) level of theory. acs.org This relatively high barrier is consistent with the need for thermal conditions to induce the rearrangement. The geometry of the transition state shows a synchronous process where the N-O bond of the furoxan ring breaks as a new N-O bond forms with the nitro group. The results from these computational studies provide the fundamental energetic data required for the theoretical calculation of reaction rate constants using methods like Transition State Theory (TST). acs.org

| Method | Reactant (kcal/mol) | Transition State (kcal/mol) | Product (kcal/mol) | Activation Energy (kcal/mol) |

| B3-LYP | 0.0 | 25.1 | -1.5 | 25.1 |

| MP2 | 0.0 | 33.1 | -0.1 | 33.1 |

| CCSD(T) | 0.0 | 30.1 | -0.9 | 30.1 |

This interactive table displays the relative energies for the stationary points along the favored pathway of the Boulton-Katritzky rearrangement of 4-nitrobenzofuroxan, as calculated by different theoretical methods. acs.org

Conformational Analysis and Polymorphism

Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the conformational intricacies and polymorphic behavior of benzofuroxan derivatives. These theoretical approaches provide deep insights into the structural characteristics that govern the solid-state packing and energetic landscapes of these molecules.

DFT Calculations on Different Polymorphic Structures of Benzofuroxan Derivatives

The phenomenon of polymorphism, where a compound crystallizes into multiple distinct crystal structures, is of significant interest in materials science and pharmaceuticals. For benzofuroxan derivatives, computational methods have been pivotal in elucidating the factors driving the formation of different polymorphs.

Research on compounds such as 4,6-dichloro-5-nitrobenzofuroxan has demonstrated that the choice of crystallization solvent can lead to different polymorphic forms. nih.gov DFT calculations are frequently employed to analyze these structures. For instance, by taking the crystallographic coordinates of different polymorphs as a starting point, DFT methods can optimize the molecular geometry in solution, providing insights into the conformational preferences of the molecule independent of crystal packing forces. nih.govmdpi.com These calculations, often performed with functionals like M06-2X and basis sets such as 6-311++G**, help in understanding the structural characteristics and relative stabilities of different conformers that may lead to polymorphism. nih.gov Studies on other benzoxadiazole derivatives have also utilized theoretical calculations to supplement experimental data, establishing a thorough understanding of their polymorphic systems. mdpi.com

Analysis of Torsional Angles and Steric Influence on Conformation

The conformation of benzofuroxan derivatives is significantly influenced by the spatial arrangement of their substituent groups, which can be quantified by torsional (or dihedral) angles. Torsional strain arises from the repulsion between bonding electrons of neighboring atoms, while steric strain results from non-bonded atoms being forced closer than their van der Waals radii allow. onlineorganicchemistrytutor.comchemistrysteps.comquora.comsaskoer.ca

In nitro-substituted benzofuroxans, the orientation of the nitro group relative to the fused ring system is a key conformational feature. nih.gov Theoretical studies on 4,6-dichloro-5-nitrobenzofuroxan have revealed that the torsional angles of the nitro group are heavily dependent on the steric hindrance imposed by adjacent substituents. nih.govnih.gov For example, the presence of two chlorine atoms adjacent to the nitro group creates a "secondary steric effect" that influences its rotation. mdpi.com

DFT calculations have been used to map the potential energy surface related to the nitro group's rotation. For 4,6-dichloro-5-nitrobenzofuroxan in solution, the calculated rotational barrier for the nitro group was found to be 9.15 kcal mol⁻¹. mdpi.com Comparative calculations on related structures, such as monochlorinated benzofuroxans and 1,3-dichloro-2-nitrobenzene, have helped to isolate the steric influence of the chlorine atoms from the electronic effects of the furoxan ring. mdpi.com The results indicate that steric hindrance from neighboring bulky groups is a primary determinant of the nitro group's preferred orientation. nih.govmdpi.com

| Compound | Computational Method | Calculated Rotational Barrier (kcal mol⁻¹) | Torsional Angles of Minima (Degrees) | Reference |

|---|---|---|---|---|

| 4,6-dichloro-5-nitrobenzofuroxan | DFT | 9.15 | 75.2, 104.8, 255.2, 284.8 | nih.govmdpi.com |

| 1,3-dichloro-2-nitrobenzene | DFT | Not Specified | 74.4, 105.6, 254.4, 285.6 | mdpi.com |

Investigation of Non-Covalent Interactions and Energy Frameworks in Crystal Structures

The stability of a crystal structure is governed by a complex network of non-covalent interactions, including hydrogen bonds, π-stacking, and van der Waals forces. unam.mx Computational tools such as Hirshfeld surface analysis and the calculation of energy frameworks are powerful methods for visualizing and quantifying these interactions within a crystal lattice. mdpi.com

Studies on benzoxadiazole derivatives have used these techniques to contrast the interaction patterns in different polymorphs. mdpi.com Hirshfeld surface analysis can delineate the percentage contributions of various intermolecular contacts. For one benzoxadiazole derivative, subtle differences were found between its two polymorphs, with variations in the percentages of H···H, H···O, H···N, and C···C interactions. mdpi.com

Key findings from these analyses include:

Dispersion forces were identified as the dominant stabilizing contribution in the crystal packing of the studied benzoxadiazole polymorphs. mdpi.com

π-hole interactions , specifically involving the nitro moiety, were found to play a significant role in the crystal formation. mdpi.com

Intramolecular N···H hydrogen bonds were observed, influencing the conformation of substituent groups. mdpi.com

Energy frameworks provided a visual representation of the interaction energies between molecules, highlighting that destabilizing interactions, such as certain H···H contacts, were present in one polymorph but not the other, contributing to their different packing arrangements. mdpi.com

These computational investigations are crucial for understanding how subtle changes in molecular conformation can lead to different crystal packing motifs, driven by the fine balance of various non-covalent forces. mdpi.comnih.gov

Electronic Structure and Spectroscopic Property Modeling

Theoretical modeling is essential for interpreting the electronic properties and spectroscopic behavior of complex molecules like 2,1,3-benzoxadiazole derivatives. Computational methods allow for a detailed examination of electronic structure in both ground and excited states, which is fundamental to understanding their absorption and emission characteristics.

Computational Modeling of Electronic Structure in Ground and Excited States

Density Functional Theory (DFT) is a widely used method to model the electronic structure of benzofuroxan derivatives in their ground and excited electronic states. nih.govnih.govresearchgate.net These calculations provide valuable information about molecular orbitals, charge distribution, and the nature of electronic transitions.

Frontier Molecular Orbital (FMO) theory, based on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is particularly useful for explaining the reactivity and electronic properties of these compounds. mdpi.com For example, the calculated HOMO-LUMO gap for 4,6-dichloro-5-nitrobenzofuroxan was found to be smaller than that of a less reactive analogue, which is consistent with its higher experimental reactivity toward nucleophiles. mdpi.com

Furthermore, theoretical studies have been conducted on the molecular rearrangement of nitrobenzofuroxans, using both ab initio and DFT methods to investigate the underlying tautomeric reactions and transition states. acs.org These computational approaches provide a deep understanding of the electronic redistributions that occur during chemical transformations.

Simulation of Absorption and Emission Spectra

Time-dependent DFT (TD-DFT) is a powerful computational technique for simulating the electronic absorption and emission spectra of molecules. researchgate.netunifi.it For fluorophores containing the 2,1,3-benzoxadiazole core, TD-DFT calculations have successfully reproduced experimental spectroscopic data. nih.govnih.govresearchgate.netfrontiersin.org

Simulations can predict the wavelengths of maximum absorption (λmax) and emission, which correspond to electronic transitions between the ground and excited states. nih.govresearchgate.net For several 2,1,3-benzoxadiazole derivatives, the simulated spectra were consistent with experimental results, confirming that the observed transitions are typically of a π-π* nature, often with significant intramolecular charge transfer (ICT) characteristics. nih.govnih.govresearchgate.net The ICT character arises from the electronic structure of the molecule, where the benzoxadiazole unit can act as an electron-accepting moiety.

The combination of molecular dynamics (MD) simulations with TD-DFT calculations can provide even more accurate spectra by sampling a wide range of molecular conformations that exist at a finite temperature, accounting for the dynamic disorder present in solution or amorphous phases. unifi.itrsc.org This approach allows for the simulation of spectral profiles and bandwidths, offering a more complete comparison with experimental measurements. mdpi.com

| Compound Type | Computational Method | Predicted Transition Type | Key Findings | Reference |

|---|---|---|---|---|

| Fluorophores with 2,1,3-benzoxadiazole unit | DFT/TD-DFT | π-π* with Intramolecular Charge Transfer (ICT) | Simulated emission spectra are consistent with experimental results; solvent shifts are observed. | nih.govnih.govresearchgate.netfrontiersin.org |

| 2-(2′-Aminophenyl)benzothiazole (APBT) derivatives | TD-B3LYP/6-311+G(d,p) | Not Specified | Simulated absorption and emission spectra show agreement with available experimental data. | researchgate.net |

Analysis of Intramolecular Charge Transfer (ICT) States

Intramolecular charge transfer (ICT) is a fundamental process in many organic molecules possessing both electron-donating and electron-accepting moieties. In the case of 2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide, the benzoxadiazole ring system, particularly with the electron-withdrawing nitro group, is expected to be a potent electron acceptor. The N-oxide group can further modulate the electronic properties of the heterocyclic core.

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In molecules designed to exhibit ICT, the HOMO is typically localized on the electron-donating portion of the molecule, while the LUMO is centered on the electron-accepting portion. This spatial separation of the frontier molecular orbitals leads to a significant change in the dipole moment of the molecule upon excitation, a hallmark of an ICT state.

For this compound, it is hypothesized that the HOMO would have significant contributions from the fused benzene ring, while the LUMO would be predominantly located on the nitrobenzoxadiazole N-oxide core. The presence of the nitro group at the 5-position is expected to significantly lower the energy of the LUMO, facilitating the charge transfer process.

Computational techniques such as Time-Dependent Density Functional Theory (TD-DFT) are instrumental in characterizing ICT states. These calculations can provide insights into the electronic transitions, oscillator strengths, and the nature of the excited states. Analysis of the molecular orbitals involved in the electronic transitions can confirm the charge transfer character.

A key experimental indicator of ICT is solvatochromism, where the emission wavelength of a compound shifts with the polarity of the solvent. In polar solvents, the charge-separated excited state is stabilized, leading to a red-shift in the fluorescence spectrum. While specific experimental data for this compound is not available, studies on related nitro-substituted benzofurazans and their N-oxides consistently demonstrate this behavior, strongly suggesting that the title compound would also exhibit pronounced solvatochromic effects.

Quantum Chemical Rationalization of Photophysical Properties

Quantum chemical calculations offer a powerful tool to understand and predict the photophysical properties of molecules, including absorption and emission wavelengths, quantum yields, and excited-state lifetimes. For this compound, a systematic computational study would be necessary to elucidate its specific characteristics.

Absorption and Emission: TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λmax). The nature of the electronic transitions (e.g., π-π* or n-π*) and their charge-transfer character can be determined by examining the contributing molecular orbitals. Similarly, geometry optimization of the first excited state (S1) followed by a single-point energy calculation can predict the emission wavelength. The difference between the absorption and emission energies provides the Stokes shift, which is often significant for molecules exhibiting ICT.

Non-radiative Decay Pathways: The presence of the nitro group can introduce efficient non-radiative decay channels, potentially leading to low fluorescence quantum yields. Computational methods can explore the potential energy surfaces of the excited states to identify conical intersections or other features that facilitate radiationless deactivation to the ground state.

While direct computational data for this compound is currently lacking, the theoretical principles outlined above provide a clear roadmap for future investigations into the intriguing photophysics of this molecule. Such studies would be invaluable for the rational design of novel functional materials based on the benzoxadiazole scaffold.

Spectroscopic Analysis Methodologies in Benzofuroxan Research

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as a cornerstone technique for the unambiguous determination of the three-dimensional structure of benzofuroxan (B160326) compounds in the solid state.

The precise molecular architecture of benzofuroxan derivatives, which was once a subject of debate, has been unequivocally confirmed through single-crystal X-ray diffraction analysis. nih.gov This powerful technique provides definitive evidence of the benzo[1,2-c]1,2,5-oxadiazole N-oxide framework, resolving any ambiguity about the connectivity and spatial arrangement of atoms within the molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can generate a detailed three-dimensional electron density map, from which atomic coordinates, bond lengths, and bond angles can be determined with high precision. This method is crucial for establishing the absolute structure of newly synthesized derivatives and for studying the effects of different substituents on the molecular geometry. researchgate.netresearchgate.netnih.gov

X-ray diffraction studies on nitro-substituted benzofuroxans, such as the related compound 4,6-dichloro-5-nitrobenzofuroxan, have revealed key structural characteristics. nih.govnih.gov The benzofuroxan fragment itself is typically planar. However, a significant feature is the deviation of the nitro group from this plane. nih.gov In the case of 4,6-dichloro-5-nitrobenzofuroxan, the nitro group is twisted at a substantial angle relative to the plane of the benzofuroxan ring, with torsional angles ranging from -84° to -93°, depending on the crystal polymorph. nih.gov This deviation is often attributed to steric hindrance from adjacent substituents. nih.govnih.gov

Furthermore, crystallographic data indicates that the carbocyclic ring (the benzene (B151609) part) of the benzofuroxan system does not exhibit true aromatic character. nih.gov This is evidenced by the variation in the carbon-carbon bond lengths within the ring, which deviate from the uniform bond lengths expected for a fully aromatic system. For instance, in one polymorph of 4,6-dichloro-5-nitrobenzofuroxan, the C4–C5 bond length is 1.351 Å, while the C5–C6 bond length is 1.439 Å, a significant difference that suggests localized double-bond character. nih.gov

| Parameter | Polymorph 1a | Polymorph 1b |

| Nitro Group Torsional Angle | -84° to -93° | -84° to -93° |

| C4–C5 Bond Length (Å) | 1.351 | 1.363 |

| C5–C6 Bond Length (Å) | 1.439 | 1.429 |

Table 1: Selected structural data from the X-ray analysis of 4,6-dichloro-5-nitrobenzofuroxan polymorphs, illustrating key features of the nitro group and benzofuroxan ring. Data sourced from nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure and behavior of furoxan and benzofuroxan derivatives in solution. dur.ac.uk

Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are routinely employed to confirm the identity and purity of synthesized benzofuroxan compounds. nih.govresearchgate.netnih.gov The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of the hydrogen atoms, particularly those on the carbocyclic ring. rsc.org Similarly, ¹³C NMR spectra reveal the number and type of carbon atoms in the molecule. niscair.res.in The structure of the benzofuroxanyl ring, initially proposed in 1912, was definitively confirmed decades later through the combined use of NMR and X-ray crystallography. nih.gov In complex reaction mixtures, ¹H NMR is particularly valuable for identifying the formation of different isomers and for monitoring the progress of a reaction over time. nih.govrsc.org

Variable Temperature NMR (VT-NMR) is a specialized technique used to study dynamic processes, such as the conformational stability of molecules and the equilibrium between different isomers. mdpi.comrsc.org In the study of benzofuroxan derivatives, VT-NMR has been used to investigate whether the relative ratio of isomeric products is influenced by temperature. nih.gov In one such study, the ¹H NMR spectrum of an isomeric mixture was recorded at various temperatures in different solvents. nih.gov The results showed that in DMSO-d₆, raising the temperature from 25 °C to 80 °C caused a gradual increase in the proportion of the minor isomer. Conversely, no significant change in the isomeric ratio was observed in acetonitrile (B52724) or acetone (B3395972) over the tested temperature ranges. nih.gov This demonstrates that the conformational stability and isomeric equilibrium can be solvent- and temperature-dependent.

| Solvent | Temperature Range (°C) | Observation |

| DMSO-d₆ | 25 to 80 | Gradual increase (up to 15%) of the minor isomer with increasing temperature. |

| Acetonitrile | 25 to 40 | No significant variation in the isomeric ratio. |

| Acetone | +25 to -90 | No significant variation in the isomeric ratio. |

Table 2: Summary of Variable Temperature ¹H NMR experiments on an isomeric mixture of a benzofuroxan derivative, showing the effect of temperature and solvent on the isomeric ratio. Data sourced from nih.gov.

Vibrational Spectroscopy (IR)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a fundamental technique used to identify the functional groups present in a molecule. rsc.orgwikipedia.org The absorption of infrared radiation corresponds to the vibrational transitions of specific covalent bonds within the molecule. libretexts.org

For 2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide, the IR spectrum would be dominated by characteristic absorption bands corresponding to the nitro (NO₂) group and the benzofuroxan core. The nitro group in aromatic compounds gives rise to two distinct and strong stretching vibrations: an asymmetric stretch and a symmetric stretch. researchgate.netnih.gov These bands are typically found in well-defined regions of the spectrum, making IR spectroscopy a reliable method for confirming the presence of the nitro substituent. researchgate.net The C=N and N-O stretching vibrations of the furoxan ring would also produce characteristic bands. esisresearch.org Computational studies on related nitrobenzofuroxan (B1678960) molecules have been used to calculate and assign the frequencies of normal vibrations, aiding in the interpretation of experimental spectra. butlerov.com

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) Group | Asymmetric Stretch | 1570 - 1500 |

| Nitro (NO₂) Group | Symmetric Stretch | 1370 - 1300 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Furoxan Ring | C=N Stretch | 1670 - 1560 |

Table 3: Characteristic IR absorption frequencies for the key functional groups present in 5-nitrobenzofuroxan. Ranges are based on data for related nitro-aromatic and heterocyclic compounds. researchgate.netesisresearch.orgnih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, particularly UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, is fundamental for studying the electronic structure and photophysical properties of benzofuroxan derivatives.

UV-Vis spectroscopy is a widely used method for real-time monitoring of chemical reactions involving benzofuroxan derivatives. researchgate.netresearchgate.net The principle lies in the difference between the absorption spectra of the reactants and the products. As a reaction proceeds, the concentration of the starting materials decreases while the concentration of the product increases, leading to predictable changes in the UV-Vis spectrum. thermofisher.com This can be observed as a decrease in the absorbance at a wavelength characteristic of the reactant and a simultaneous increase at a wavelength corresponding to the product. researchgate.net

For example, in reactions where the 5-nitrobenzofuroxan moiety is transformed, significant shifts in the absorption maxima are expected due to changes in the electronic conjugation of the system. researchgate.netdoaj.org By recording spectra at regular intervals, a time-course of the reaction can be generated. researchgate.net This data allows for the calculation of reaction rates and the determination of kinetic parameters, providing valuable information about the reaction mechanism. thermofisher.comdoaj.org The high sensitivity of UV-Vis spectroscopy makes it suitable for studying reactions even at low concentrations. chemrxiv.org

Many derivatives of 2,1,3-benzoxadiazole are known to be fluorophores, substances that absorb light at a specific wavelength and re-emit it at a longer wavelength. bachem.com The characterization of their fluorescent properties is crucial for applications in areas like bioimaging and chemical sensing. researchgate.net Key parameters include the absorption maximum (λ_abs), the emission maximum (λ_em), and the Stokes' shift, which is the difference in energy (or wavelength) between these two maxima. uci.edu

Derivatives of 2,1,3-benzoxadiazole often exhibit absorption maxima in the visible region of the spectrum. nih.govresearchgate.net Their emission is frequently observed in the green region of the visible spectrum. researchgate.net A large Stokes' shift is a desirable property for fluorophores used in imaging applications, as it facilitates the separation of the emission signal from the excitation light, improving the signal-to-noise ratio. ed.ac.uknih.gov Benzofuroxan derivatives can exhibit substantial Stokes' shifts, often attributed to an intramolecular charge transfer (ICT) process in the excited state. nih.govresearchgate.net The photophysical properties, including absorption and emission wavelengths, are often sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.netresearchgate.net

| Compound Class | Typical λ_abs (nm) | Typical λ_em (nm) | Typical Stokes' Shift (nm) | Reference |

| 2,1,3-Benzoxadiazole Derivatives (D-π-A-π-D) | ~419 | Solvent Dependent | ~100-110 | nih.govresearchgate.net |

| 2,1,3-Benzoxadiazole/Benzothiadiazole Derivatives | 426 - 437 | ~530 | 95 - 107 | researchgate.net |

| 4-Nitro-7-piperazino-2,1,3-benzoxadiazole Derivatives | ~470-480 | ~535 | ~55-65 | researchgate.net |

Mass Spectrometry (MS) for Complex Derivative Analysis

Mass spectrometry is a powerful analytical technique used for the structural elucidation and confirmation of newly synthesized benzofuroxan derivatives. researchgate.net It provides highly accurate information about the molecular weight and elemental composition of a compound. frontiersin.org High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the chemical formula of a target molecule by measuring its mass with very high precision. frontiersin.org

In the analysis of complex benzofuroxan derivatives, MS is used to verify the successful outcome of a synthetic step. researchgate.net Techniques such as electrospray ionization (ESI) are commonly employed to generate ions from the synthesized molecules for analysis. nih.gov The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to piece together the different components of a complex derivative. nih.govcore.ac.uk This is especially useful in confirming the addition of various substituents or the formation of intricate heterocyclic systems built upon the benzofuroxan scaffold. researchgate.net

Advanced Applications of 2,1,3 Benzoxadiazole, 5 Nitro , 3 Oxide in Materials Science and Organic Synthesis

Development as High-Energy Materials

The thermal stability of benzofuroxan (B160326) compounds is a critical factor in their application as energetic materials. Studies on various benzofuroxan derivatives have shown that their thermal decomposition is significantly influenced by their chemical structure. The activation energy of thermolysis can vary, and the presence of multiple furoxan rings or other substituent groups like amino, nitro, and methylamino groups can affect the decomposition process. bit.edu.cn For example, 5,7-diamino-4,6-dinitrobenzofuroxan (DADNBF) exhibits a high activation energy for thermal decomposition. bit.edu.cn

The following table summarizes the energetic properties of some representative nitro-substituted furoxan and benzofuroxan derivatives, which can serve as a reference for the potential performance of 2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide.

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

| 4-Nitro-3-(5-tetrazole)furoxan (HTNF) | 1.63 - 1.84 | 7934 - 8919 | 25.5 - 36.2 | nih.gov |

| DHDNBF Energetic Salt 4 | 1.87 | 8539 | 30.37 | consensus.app |

| DHDNBF Energetic Salt 5 | 1.84 | 8539 | 30.37 | consensus.app |

Interactive Data Table

Furoxan as a Structural Block for Energetic Compounds

The furoxan ring system is a well-established structural block for the creation of energetic compounds. nih.gov Its inclusion in a molecule contributes to a high heat of formation and a favorable oxygen balance, both of which are desirable characteristics for explosives. The N-oxide group within the furoxan structure acts as an additional oxygen source, which can improve the combustion efficiency of the energetic material.

Utility as Synthetic Building Blocks for Complex Heterocycles

Benzofuroxan derivatives, including this compound, are valuable intermediates in organic synthesis, serving as precursors for a wide range of complex heterocyclic structures. bit.edu.cn Their reactivity allows for the construction of novel molecular frameworks with potential applications in medicinal chemistry and materials science.

Precursors for Polycyclic Heterocyclic Compounds

The benzofuroxan scaffold is a promising starting point for the synthesis of various heteroaromatic and polycyclic heterocyclic compounds. nih.govresearchgate.net The reactivity of the benzofuroxan ring system, particularly when activated by electron-withdrawing groups like the nitro group, allows for its participation in cycloaddition reactions and other transformations to build more complex fused ring systems. For example, 5-nitro researchgate.netresearchgate.netconsensus.appselenadiazolo[3,4-e]benzofuroxan has been utilized in pericyclic (4+2) and (3+2) cycloaddition reactions to synthesize novel fused polycyclic heterosystems. mdpi.com

Synthesis of Hybrid Compounds Combining Furoxan with Other Moieties

The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, has been successfully applied to benzofuroxan derivatives. consensus.app This strategy aims to enhance the biological activity or introduce novel properties by combining the characteristics of the benzofuroxan moiety with other functional groups. For instance, hybrid compounds containing both benzofuroxan and aminothiazole scaffolds have been synthesized and evaluated for their anticancer activity. researchgate.net The introduction of the benzofuroxan fragment into various pharmacologically active molecules has been shown to increase their biological efficacy. researchgate.net

Design and Characterization of Fluorescent Probes and Fluorophores

Nitrobenzoxadiazole derivatives are well-known for their fluorescent properties and have been extensively used in the design of fluorescent probes and as fluorogenic labeling reagents. ukim.mkresearchgate.net The strong electron-withdrawing nature of the nitro group, combined with the electron-donating character of other substituents on the benzoxadiazole ring, creates an intramolecular charge transfer (ICT) system that is responsible for their fluorescence.

The photophysical properties of these fluorophores, such as their absorption and emission wavelengths, can be tuned by modifying the substituents on the benzoxadiazole core. This tunability makes them versatile building blocks for the development of sensors for various analytes.

The following table presents the photophysical properties of a representative nitrobenzoxadiazole-based fluorescent reagent, which highlights the typical characteristics of this class of compounds.

| Compound | Excitation Max (nm) | Emission Max (nm) | Application | Reference |

| 4-Nitro-7-piperazino-2,1,3-benzoxadiazole (NBDPZ) | ~470 | ~535 | Monitoring of airborne isocyanates | researchgate.net |

Interactive Data Table

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes to 5-nitrobenzofuroxan and its analogs is a cornerstone of ongoing research. While classical methods remain valuable, the focus is shifting towards more sustainable and atom-economical approaches. Future explorations are anticipated to concentrate on several key areas:

Flow Chemistry: The application of continuous flow technologies offers numerous advantages for the synthesis of nitroaromatic compounds, including enhanced safety, precise control over reaction parameters, and scalability. The development of dedicated flow reactors for the nitration of benzofuroxans could lead to higher yields and purities, minimizing the formation of undesirable byproducts.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of 5-nitrobenzofuroxan is a burgeoning area of interest. Biocatalytic methods can offer unparalleled selectivity and operate under mild, environmentally benign conditions. The discovery and engineering of novel nitroreductases or related enzymes could revolutionize the production of this key intermediate.

Advanced Mechanistic Investigations via Multiscale Modeling

A deeper understanding of the reactivity and electronic properties of 5-nitrobenzofuroxan is crucial for its rational application. Advanced computational methods, particularly multiscale modeling, are poised to provide unprecedented insights into its chemical behavior. This approach combines different levels of theory to simulate complex chemical phenomena across various time and length scales.